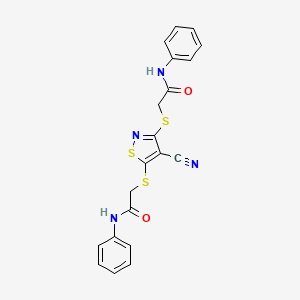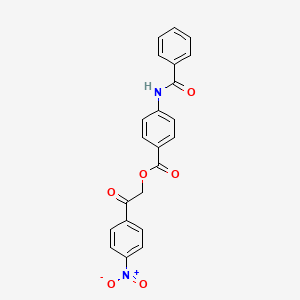![molecular formula C25H22Cl2N4O2 B11543587 (3E)-3-{2-[(3,4-dichlorophenyl)carbonyl]hydrazinylidene}-N-(9-ethyl-9H-carbazol-3-yl)butanamide](/img/structure/B11543587.png)
(3E)-3-{2-[(3,4-dichlorophenyl)carbonyl]hydrazinylidene}-N-(9-ethyl-9H-carbazol-3-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-3-{2-[(3,4-ジクロロフェニル)カルボニル]ヒドラジニリデン}-N-(9-エチル-9H-カルバゾール-3-イル)ブタンアミドは、さまざまな科学研究分野で注目を集めている合成有機分子です。この化合物は、複数の官能基を持つ複雑な構造を特徴とし、さまざまな化学反応や用途に適した候補となっています。
準備方法
合成経路と反応条件
(3E)-3-{2-[(3,4-ジクロロフェニル)カルボニル]ヒドラジニリデン}-N-(9-エチル-9H-カルバゾール-3-イル)ブタンアミドの合成は、通常、市販の前駆体から始まる複数のステップを伴います。主なステップには以下が含まれます。
ヒドラゾンの形成: これは、3,4-ジクロロベンズアルデヒドとヒドラジン水和物を酸性条件下で反応させて、対応するヒドラゾンを形成することを含みます。
ブタンアミドとのカップリング: 次に、ヒドラゾンは、N,N'-ジシクロヘキシルカルボジイミド (DCC) などのカップリング剤を用いて、4-ジメチルアミノピリジン (DMAP) などの触媒の存在下で、N-(9-エチル-9H-カルバゾール-3-イル)ブタンアミドとカップリングされます。
工業生産方法
この化合物の工業生産は、高収率と高純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、連続フローリアクター、自動合成プラットフォーム、再結晶やクロマトグラフィーなどの厳格な精製技術の使用が含まれる場合があります。
化学反応解析
反応の種類
酸化: この化合物は、特にカルバゾール部分で酸化反応を起こし、さまざまな酸化誘導体を形成する可能性があります。
還元: 還元反応は、ヒドラゾン結合を標的にし、対応するヒドラジン誘導体に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が通常使用されます。
置換: アミンやチオールなどの求核剤は、水酸化ナトリウム (NaOH) などの塩基の存在下で使用できます。
主要な生成物
酸化: 酸化カルバゾール誘導体。
還元: ヒドラジン誘導体。
置換: さまざまな置換フェニル誘導体。
科学研究の用途
化学
この化合物は、特に新しい材料や触媒のためのリガンドの開発において、有機合成におけるビルディングブロックとして使用されます。
生物学
生物学研究では、この化合物は、特定の酵素や受容体の阻害剤としての可能性について研究されており、薬剤開発の候補となっています。
医学
予備研究では、この化合物は、抗炎症作用や抗がん作用を持つ可能性があることを示唆していますが、これらの効果を確認するにはさらなる研究が必要です。
産業
この化合物のユニークな構造は、有機半導体や発光ダイオード (LED) などの先端材料の開発に役立ちます。
化学反応の分析
Types of Reactions
(3E)-3-{[(3,4-DICHLOROPHENYL)FORMAMIDO]IMINO}-N-(9-ETHYL-9H-CARBAZOL-3-YL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reactants tailored to the desired transformation. Reaction conditions such as temperature, solvent choice, and reaction time are carefully optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
科学的研究の応用
(3E)-3-{[(3,4-DICHLOROPHENYL)FORMAMIDO]IMINO}-N-(9-ETHYL-9H-CARBAZOL-3-YL)BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
(3E)-3-{2-[(3,4-ジクロロフェニル)カルボニル]ヒドラジニリデン}-N-(9-エチル-9H-カルバゾール-3-イル)ブタンアミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、活性部位に結合することで酵素活性を阻害し、基質へのアクセスを遮断することができます。さらに、受容体タイプや結合親和性に応じて、アゴニストまたはアンタゴニストとして受容体活性を調節することができます。
類似化合物との比較
類似化合物
(3E)-3-{2-[(3,4-ジクロロフェニル)カルボニル]ヒドラジニリデン}-N-(9H-カルバゾール-3-イル)ブタンアミド: カルバゾール部分にエチル基がない類似の構造。
(3E)-3-{2-[(3,4-ジクロロフェニル)カルボニル]ヒドラジニリデン}-N-(9-メチル-9H-カルバゾール-3-イル)ブタンアミド: カルバゾール部分にエチル基ではなくメチル基を持つ類似の構造。
独自性
(3E)-3-{2-[(3,4-ジクロロフェニル)カルボニル]ヒドラジニリデン}-N-(9-エチル-9H-カルバゾール-3-イル)ブタンアミドにおけるカルバゾール部分のエチル基の存在は、その親油性を高め、特定の分子標的への結合親和性を高める可能性があり、さらなる研究開発のためのユニークな候補となっています。
特性
分子式 |
C25H22Cl2N4O2 |
|---|---|
分子量 |
481.4 g/mol |
IUPAC名 |
3,4-dichloro-N-[(E)-[4-[(9-ethylcarbazol-3-yl)amino]-4-oxobutan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C25H22Cl2N4O2/c1-3-31-22-7-5-4-6-18(22)19-14-17(9-11-23(19)31)28-24(32)12-15(2)29-30-25(33)16-8-10-20(26)21(27)13-16/h4-11,13-14H,3,12H2,1-2H3,(H,28,32)(H,30,33)/b29-15+ |
InChIキー |
YISXBAOTHVLSDX-WKULSOCRSA-N |
異性体SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C/C(=N/NC(=O)C3=CC(=C(C=C3)Cl)Cl)/C)C4=CC=CC=C41 |
正規SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CC(=NNC(=O)C3=CC(=C(C=C3)Cl)Cl)C)C4=CC=CC=C41 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Thiophen-2-yl-7-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid (furan-2-ylmethyl)-amide](/img/structure/B11543508.png)
![2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate](/img/structure/B11543513.png)
![2,4-diiodo-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11543516.png)
![2-[(6-{[(E)-(4-chlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B11543527.png)
![N'-[(E)-naphthalen-1-ylmethylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B11543534.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11543539.png)
![5-(3-nitrophenoxy)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11543551.png)
![N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11543556.png)
![3-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11543565.png)


![N'-[(Z)-(Anthracen-9-YL)methylidene]-2-[(3-bromophenyl)amino]acetohydrazide](/img/structure/B11543581.png)


